DL-Lysine-1,2-13C2 dihydrochloride
Overview
Description
DL-Lysine-1,2-13C2 dihydrochloride is a stable isotope-labeled compound of lysine, an essential amino acid. This compound is specifically labeled with carbon-13 isotopes at the first and second carbon positions. The molecular formula is H2N(CH2)413CH(NH2)13CO2H·2HCl, and it has a molecular weight of 221.09 g/mol . The compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of DL-Lysine-1,2-13C2 dihydrochloride typically involves synthetic chemical methods. The process begins with a compound labeled with a carbon-13 isotope as the starting material. Through a series of reaction steps, the carbon-13 isotope is introduced into the molecular structure of lysine . The final product is obtained by reacting the labeled lysine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified and crystallized to obtain the final compound with high isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: DL-Lysine-1,2-13C2 dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated lysine derivatives.
Scientific Research Applications
DL-Lysine-1,2-13C2 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of lysine into proteins and other biomolecules.
Medicine: Utilized in research on lysine metabolism and its role in various diseases.
Industry: Applied in the production of labeled compounds for quality control and process optimization.
Mechanism of Action
The mechanism of action of DL-Lysine-1,2-13C2 dihydrochloride involves its incorporation into proteins and other biomolecules during metabolic processes. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic pathways and interactions of lysine within the body. This helps in understanding the molecular targets and pathways involved in lysine metabolism and its effects on cellular functions.
Comparison with Similar Compounds
- DL-Lysine-2-13C dihydrochloride
- DL-Lysine-6-13C-ε-15N dihydrochloride
- L-Lysine-13C6 hydrochloride
- L-Lysine-15N2 hydrochloride
Comparison: DL-Lysine-1,2-13C2 dihydrochloride is unique due to the specific labeling of carbon-13 isotopes at the first and second carbon positions. This specific labeling allows for detailed studies of metabolic pathways and protein synthesis, providing insights that other labeled compounds may not offer. The high isotopic purity and stability of this compound make it particularly valuable in research applications .
Properties
IUPAC Name |
2,6-diamino(1,2-13C2)hexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1,6+1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-IPZVDCBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[13CH]([13C](=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583875 | |
Record name | (1,2-~13~C_2_)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286437-16-9 | |
Record name | (1,2-~13~C_2_)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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